Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
Description
Systematic Nomenclature and Chemical Identification
The compound is formally named sodium 6-amino-5-[(3,4-dichlorophenyl)azo]-4-hydroxynaphthalene-2-sulphonate, adhering to IUPAC conventions for polycyclic aromatic systems. The numbering begins at the sulfonate group on the naphthalene ring, with substituents at positions 4 (hydroxyl), 5 (azo-linked dichlorophenyl), and 6 (amino). Its molecular formula, C₁₆H₁₀Cl₂N₃NaO₄S , reflects a molecular weight of 434.23 g/mol, as calculated from exact mass data.
Key identifiers include:
- CAS Registry Number : 34179-43-6
- Colour Index (C.I.) Designation : Acid Red 366
- Synonyms : Acid Red 366, Kayanol Red NBR, and sodium 5-[2-(3,4-dichlorophenyl)hydrazinyl]-6-imino-4-oxonaphthalene-2-sulfonate
The structure comprises a naphthalene core with a sulfonate group at position 2, critical for aqueous solubility. The azo bridge (–N=N–) at position 5 connects to a 3,4-dichlorophenyl group, while amino (–NH₂) and hydroxyl (–OH) groups at positions 6 and 4 enhance polarity and dye-fiber interactions. Spectroscopic characterization typically involves UV-Vis absorption maxima in the 500–600 nm range (λₘₐₓ), consistent with conjugated π-systems in azo dyes.
Historical Development and Discovery Context
The synthesis of this compound emerged from mid-20th-century advancements in azo dye chemistry. The introduction of sulfonate groups into naphthalene derivatives addressed limitations in dye solubility and textile affinity, particularly for wool and nylon. While exact patent records are unavailable in the provided sources, its classification under Acid Red 366 suggests commercialization during the expansion of acid dyes for synthetic fibers in the 1970s.
Industrial production routes mirror general azo dye synthesis:
- Diazotization : 3,4-Dichloroaniline is treated with nitrous acid (HNO₂) to form a diazonium salt.
- Coupling : The diazonium salt reacts with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions.
- Isolation : The product is precipitated as the sodium salt, purified via crystallization.
This methodology aligns with historical azo dye manufacturing practices, emphasizing cost efficiency and scalability.
Position Within Azo Dye Classification Systems
This compound belongs to the monoazo acid dye subclass, characterized by a single azo group (–N=N–) and anionic sulfonate (–SO₃⁻) solubilizing groups. Within the Colour Index, it is categorized as follows:
- Application Class : Acid dyes (for protein and polyamide fibers)
- Chemical Class : Naphthalene sulfonates with azo chromophores
Comparative analysis with related dyes highlights its structural distinctiveness:
| Property | Acid Red 366 | Acid Red 34 (C.I. 17030) |
|---|---|---|
| Chromophore | Naphthalene-based | Benzene-based |
| Substituents | –Cl, –NH₂, –OH, –SO₃⁻ | –NO₂, –SO₃⁻ |
| λₘₐₓ (nm) | ~520 (estimated) | 498 |
| Fiber Affinity | Wool, nylon | Silk, leather |
Properties
CAS No. |
34179-43-6 |
|---|---|
Molecular Formula |
C16H10Cl2N3NaO4S |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
sodium;6-amino-5-[(3,4-dichlorophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11Cl2N3O4S.Na/c17-11-3-2-9(6-12(11)18)20-21-16-13(19)4-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,19H2,(H,23,24,25);/q;+1/p-1 |
InChI Key |
IOMBKEFGGLGPJX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)Cl)Cl)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating fumaric acid and methanol under reflux conditions to produce dimethyl fumarate. The reaction can be represented as follows:
C4H4O4+2CH3OH→C6H8O4+2H2O
Industrial Production Methods: In industrial settings, dimethyl fumarate is produced using continuous-flow synthesis, which allows for efficient and scalable production. The process involves the use of solid acid catalysts, such as titanium dioxide or zirconium sulfate, to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of dimethyl fumarate.
Chemical Reactions Analysis
Types of Reactions: Dimethyl fumarate undergoes various chemical reactions, including:
Oxidation: Dimethyl fumarate can be oxidized to produce fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: Dimethyl fumarate can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Fumaric acid
Reduction: Succinic acid
Substitution: Various substituted fumarates depending on the nucleophile used
Scientific Research Applications
Dimethyl fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Dimethyl fumarate is studied for its effects on cellular metabolism and oxidative stress.
Medicine: It is an FDA-approved drug for the treatment of relapsing-remitting multiple sclerosis and psoriasis. It has shown potential in treating other inflammatory and autoimmune diseases.
Industry: Dimethyl fumarate is used as a biocide to prevent mold growth in furniture and shoes during storage and transport.
Mechanism of Action
Dimethyl fumarate exerts its effects through multiple mechanisms:
Activation of Nrf2 Pathway: Dimethyl fumarate and its metabolite monomethyl fumarate activate the nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway, which induces the expression of antioxidant response element genes. This pathway helps protect cells from oxidative stress.
Inhibition of NF-κB Pathway: Dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and mediators.
Immunomodulation: It promotes the differentiation of type II myeloid cells and Th2 cells, leading to an anti-inflammatory immune response.
Comparison with Similar Compounds
Research Findings and Gaps
- Environmental Behavior : Studies on analogs highlight effective removal via electrocoagulation, but the target compound’s environmental fate remains understudied .
- Toxicity: Limited data exist for repeated exposure or aspiration hazards, though sulphonated azo dyes generally exhibit lower acute toxicity .
- Performance in Dyeing: Bulky substituents (e.g., cyclohexylmethylamino) may improve fiber affinity, whereas dichlorophenyl groups could enhance color fastness due to strong electron withdrawal .
Biological Activity
Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly known as Acid Red 366 , is a synthetic azo dye with significant biological activity. This compound has garnered attention due to its structural features and potential applications in various fields, including medicine and environmental science.
- Chemical Formula : C₁₆H₁₀Cl₂N₃NaO₄S
- Molecular Weight : 434.23 g/mol
- CAS Number : 34179-43-6
The presence of the azo linkage (-N=N-) and various functional groups such as amino and hydroxyl groups contribute to its unique properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Studies have shown that compounds with similar structures can exhibit antioxidant activity, which is crucial in mitigating oxidative stress in biological systems .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against both gram-positive and gram-negative bacteria .
- Enzyme Inhibition : The inhibition of specific enzymes by this compound has been explored, particularly in the context of metabolic pathways related to cancer and other diseases .
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, suggesting potential applications in antimicrobial formulations .
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it could effectively scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons, thus neutralizing free radicals.
- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific proteins, leading to alterations in cellular signaling pathways that affect cell proliferation and survival.
- Enzyme Binding : Its structural similarity to natural substrates allows it to bind to enzymes involved in metabolic processes, potentially inhibiting their activity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features influencing the reactivity of Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate?
The compound’s reactivity is governed by its azo (-N=N-) group, sulfonate (-SO₃⁻) substituents, and electron-withdrawing 3,4-dichlorophenyl moiety. The azo group enables redox reactions, while sulfonate groups enhance water solubility and stability. The dichlorophenyl group directs electrophilic substitution reactions, particularly at the hydroxyl and amino positions. Experimental characterization (e.g., UV-Vis spectroscopy, NMR) is critical to confirm active sites and monitor reaction pathways .
Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?
Synthesis typically involves diazotization of 3,4-dichloroaniline followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid. Key parameters include pH control (6–8), temperature (0–5°C for diazotization), and stoichiometric ratios. Purification via recrystallization or column chromatography removes unreacted precursors. Analytical techniques like HPLC or TLC should validate purity (>95%) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Identifies λₐᵦₛ of the azo chromophore (~400–500 nm) and monitors pH-dependent tautomerism (azo vs. quinone-hydrazone forms).
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and sulfonate/amino groups (broad signals due to exchange).
- FT-IR : Confirms -N=N- stretching (~1450–1600 cm⁻¹) and sulfonate S-O vibrations (~1040 cm⁻¹) .
Advanced Research Questions
Q. How do substituent variations in analogous azo dyes affect their photostability and electronic properties?
Comparative studies with derivatives (e.g., methyl or nitro substituents instead of chloro groups) reveal that electron-withdrawing groups enhance photostability by reducing electron density in the π-system. Computational modeling (DFT) can predict HOMO-LUMO gaps and charge distribution, guiding the design of dyes with tailored lightfastness .
Q. What mechanisms underlie the redox behavior of this compound, and how can it be exploited in electrochemical sensing?
The azo group undergoes reversible reduction to hydrazine derivatives (-NH-NH-) at potentials near -0.5 V (vs. Ag/AgCl). This property is leveraged in electrochemical sensors for detecting reducing agents (e.g., ascorbic acid). Cyclic voltammetry paired with impedance spectroscopy quantifies electron transfer kinetics and surface adsorption effects .
Q. How can researchers resolve contradictions in reported solubility data for this compound in mixed solvents?
Discrepancies arise from solvent polarity and ion-pairing effects. Systematic studies using Hansen solubility parameters (HSPs) and conductometric titrations clarify solubility trends. For example, in water-ethanol mixtures, solubility peaks at 70% ethanol due to balanced hydrophobic/hydrophilic interactions .
Q. What strategies mitigate byproduct formation during functionalization reactions (e.g., sulfonation or halogenation)?
Byproducts like di-substituted isomers or over-oxidized species are minimized by:
- Temperature Modulation : Lower temperatures (<50°C) suppress side reactions.
- Catalyst Selection : Zeolites or ionic liquids enhance regioselectivity.
- In Situ Monitoring : Real-time UV-Vis or Raman spectroscopy detects intermediates .
Methodological Considerations
Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
Q. How can computational tools predict the environmental fate of this compound?
QSAR models estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (LC₅₀ for Daphnia magna). Molecular dynamics simulations assess adsorption onto soil organic matter, informing risk assessments for aquatic ecosystems .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under UV irradiation?
Variations arise from experimental conditions (e.g., light intensity, solvent, oxygen presence). Controlled studies using standardized UV chambers (e.g., 365 nm, 10 mW/cm²) and oxygen scavengers (e.g., NaN₃) reveal that degradation follows first-order kinetics, with half-lives ranging from 2–8 hours depending on the matrix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
